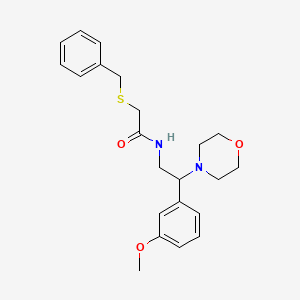![molecular formula C19H17NO4 B2525622 (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798399-47-9](/img/structure/B2525622.png)
(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a furan ring, an acryloyl group, and a spiro[isobenzofuran-1,4’-piperidin]-3-one structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Acryloyl group is a form of enone with a structure of RC(O)CH=CH2, where R is an organyl group . Spiro compounds are organic compounds, or a part of larger molecules, that feature two or more rings connected through just one atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spiro configuration. The furan ring and acryloyl group would contribute to the compound’s aromaticity and reactivity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The acryloyl group is a type of enone, so it might undergo reactions typical of carbonyl groups and alkenes, such as nucleophilic addition or [2+2] cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, furan is a volatile, colorless liquid at room temperature, with a boiling point of 31.36 °C .Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
Synthetic Approaches : A synthetically useful protocol has been developed for the preparation of highly functionalized 3,4-fused spiro[isobenzofuran-3-ones], among others, via a reaction of 2-iodobenzoate esters with cyclic ketones under standard Barbier reaction conditions. This methodology could potentially be adapted for synthesizing compounds similar to the one , highlighting the versatility and synthetic accessibility of spiro[isobenzofuran-3-ones] (Kuethe & Maloney, 2013).
Chemical Transformations : The photoinduced [2+2] cycloadditions (Paterno–Büchi reaction) of 1-acetylisatin with enol ethers have been explored for their regioselectivity and diastereoselectivity, leading to the formation of spirooxetane products. Such reactions offer insights into the chemical behavior of spiro compounds and their functionalization strategies (Zhang et al., 2002).
Potential Applications
Receptor Binding Studies : Novel sigma receptor ligands, including spiro compounds, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These studies indicate potential applications of spiro compounds in the development of imaging agents or therapeutic drugs targeting specific receptors (Maier & Wünsch, 2002).
Organic Dyes and Pigments : The economical synthesis, characterization, and theoretical study of organic dyes, specifically spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate, showcase the potential of spiro compounds in the development of colored pigments with specific optical properties. This could suggest applications in materials science and design (Arrousse et al., 2020).
Propriétés
IUPAC Name |
1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(8-7-14-4-3-13-23-14)20-11-9-19(10-12-20)16-6-2-1-5-15(16)18(22)24-19/h1-8,13H,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPONSLGOHBIH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
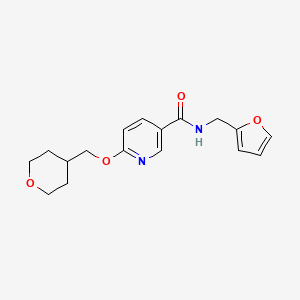

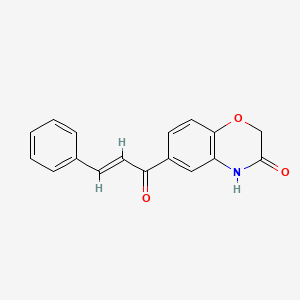
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
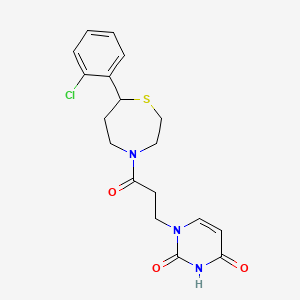
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
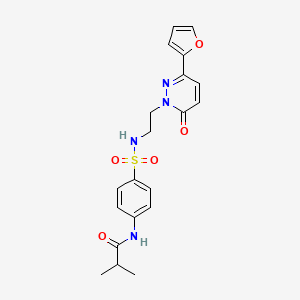
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)
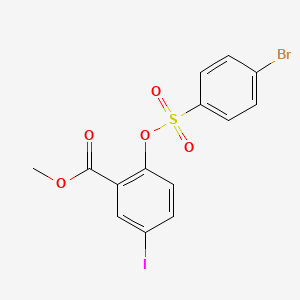

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)
